4-Thiouracile

Vue d'ensemble

Description

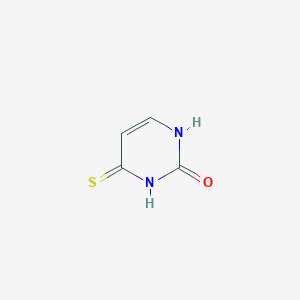

Le 4-Thiouracil est un composé organique hétérocyclique avec un squelette pyrimidinique. Il s'agit d'un dérivé de la base nucléique uracile, où un atome de soufre remplace l'atome d'oxygène en position 4. Ce composé se retrouve naturellement dans le nucléotide 4-thiouridine .

Applications De Recherche Scientifique

RNA Metabolism Studies

Pulse Labeling in Archaea

4-Thiouracil has been effectively used for pulse labeling of RNA in archaeal organisms such as Haloferax volcanii and Sulfolobus acidocaldarius. Research demonstrated that 4tU can be incorporated into RNA in a dose- and time-dependent manner without adversely affecting cell growth. This method allows for detailed analysis of RNA metabolism, enabling scientists to study gene expression dynamics over time .

Case Study: Time-Resolved Analysis

In a study involving H. volcanii, researchers found that 4tU incorporation into large rRNA was detectable within 30 minutes, highlighting its utility for real-time monitoring of RNA synthesis. This rapid incorporation facilitates the examination of transcriptional responses to various stimuli .

Viral RNA Labeling

Selective Labeling in HCMV

A notable application of 4-Thiouracil is its use in labeling RNA transcripts within latently infected cells by human cytomegalovirus (HCMV). In this context, 4tU was added to the culture media, allowing for specific labeling of viral RNA species. This approach enabled researchers to distinguish between viral transcripts produced during latency and those expressed during reactivation .

Case Study: Quantitative Analysis

In experiments with Kasumi-3 cells infected with HCMV, the addition of 4tU resulted in robust labeling of RNA species specifically in UPRT-expressing cells. The study utilized quantitative reverse transcription-PCR (RT-qPCR) to measure transcript levels, demonstrating the effectiveness of 4tU in viral RNA studies .

Metabolic Labeling Techniques

High-Yield Purification Protocols

4-Thiouracil has been employed in protocols for high-yield purification of newly synthesized RNA. By incorporating a biotin moiety via the thiol group from 4tU, researchers can isolate newly transcribed RNA from pre-existing pools. This method is particularly advantageous for studying transient gene expression .

Case Study: Yeast Models

In Saccharomyces cerevisiae, a protocol was developed for rapid metabolic labeling using 4tU, allowing researchers to analyze newly synthesized RNA with minimal disruption to cellular processes. The incorporation of 10 µM 4tU was shown to yield sufficient RNA for analysis while minimizing potential toxicity .

Photophysical Properties and Mechanistic Insights

Research into the photophysical properties of 4-Thiouracil has revealed its potential as a reactive precursor for various biochemical applications. Studies have explored its behavior under UV light, contributing to understanding its role as a crosslinking agent in RNA structures .

Molecular Dynamics Simulations

Molecular dynamics simulations have been utilized to study the interactions of 4-Thiouracil within biological systems, providing insights into its structural dynamics and potential applications as a drug target. Such simulations help elucidate how modifications to nucleobases can influence molecular interactions and stability .

Data Table: Summary of Applications

Mécanisme D'action

Target of Action

4-Thiouracil, similar to other thiourea antithyroid agents like Propylthiouracil , primarily targets the thyroid peroxidase (TPO) enzyme . TPO plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for regulating the body’s metabolism .

Mode of Action

4-Thiouracil acts by binding to the thyroid peroxidase enzyme, thereby inhibiting the conversion of iodide to iodine . This interaction interferes with the normal incorporation of iodine into the thyroglobulin protein, which is a necessary step in the formation of thyroid hormones . By blocking this process, 4-Thiouracil effectively inhibits the production of new thyroid hormones .

Biochemical Pathways

The primary biochemical pathway affected by 4-Thiouracil is the synthesis of thyroid hormones. By inhibiting the action of thyroid peroxidase, 4-Thiouracil disrupts the iodination of thyroglobulin, a critical step in the production of thyroxine (T4) and triiodothyronine (T3) . This results in a decrease in the levels of these hormones, thereby reducing the symptoms of conditions like hyperthyroidism .

Pharmacokinetics

The compound is expected to concentrate in the thyroid gland, where it exerts its effects

Result of Action

The primary result of 4-Thiouracil’s action is a decrease in the production of thyroid hormones . This leads to a reduction in the metabolic rate, which can alleviate symptoms of hyperthyroidism, such as rapid heart rate, weight loss, and anxiety .

Action Environment

The action of 4-Thiouracil can be influenced by various environmental factors. For instance, its photoactivatable properties allow it to act as an energy donor to produce singlet oxygen when it absorbs ultraviolet light >300 nm in the presence of oxygen . This unique property makes 4-Thiouracil a useful probe in certain RNA structure detection and nucleic acid contact studies

Analyse Biochimique

Biochemical Properties

4-Thiouracil: is a site-specific, photoactivatable probe used to detect RNA structures and nucleic acid-nucleic acid contacts . It absorbs ultraviolet light >300 nm and, in the presence of oxygen, acts as an energy donor to produce singlet oxygen by triplet-triplet energy transfer .

Cellular Effects

4-Thiouracil: plays a crucial role in RNA expression dynamics, which are essential for the establishment of complex cellular phenotypes and/or rapid cellular adaptation to environmental changes . It is incorporated into newly transcribed RNA in cells, allowing the isolation of RNA from a given cell population of a complex tissue .

Molecular Mechanism

The molecular mechanism of 4-Thiouracil involves its conversion into 4-thiouridine and subsequent incorporation into newly transcribed RNA in cells engineered to express Toxoplasma gondii uracil phosphoribosyltransferase (UPRT) . This process allows the isolation of RNA from a given cell population of a complex tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Thiouracil is used for pulse labeling of RNA, allowing the isolation of RNA from a given cell population of a complex tissue . This method avoids transcriptional changes induced by cell isolation trauma and identifies actively transcribed RNAs .

Dosage Effects in Animal Models

In animal models, 4-Thiouracil is delivered to transgenic mice to thio-label cell lineage–specific transcripts

Metabolic Pathways

The metabolic pathways of 4-Thiouracil involve its conversion into 4-thiouridine and subsequent incorporation into newly transcribed RNA . This process is enhanced in the presence of the Toxoplasma gondii uracil phosphoribosyltransferase (UPRT) .

Transport and Distribution

The transport and distribution of 4-Thiouracil It is known that 4-Thiouracil is readily taken up by cells and incorporated into RNA as it is transcribed in vivo .

Subcellular Localization

The subcellular localization of 4-Thiouracil is primarily within the RNA of cells, where it is incorporated into newly transcribed RNA . This allows the isolation of RNA from a given cell population of a complex tissue .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 4-Thiouracil peut être synthétisé par diverses méthodes. Une approche courante implique la réaction de la thiourée avec des dérivés d'acide malonique en conditions acides. Une autre méthode comprend la cyclisation de la thiourée avec des β-cétoesters .

Méthodes de production industrielle : Dans les milieux industriels, le 4-Thiouracil est généralement produit par la réaction de la thiourée avec l'acétoacétate d'éthyle, suivie d'une cyclisation et d'étapes de purification ultérieures .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Thiouracil subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former l'uracil-6-sulfonate.

Substitution : L'atome de soufre dans le 4-Thiouracil peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Agents oxydants : Le peroxyde d'hydrogène ou d'autres peroxydes sont couramment utilisés pour les réactions d'oxydation.

Réactifs de substitution : Divers agents halogénants peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Uracile et uracil-6-sulfonate.

Substitution : Selon le substituant, divers dérivés du 4-Thiouracil peuvent être formés.

4. Applications de la recherche scientifique

Le 4-Thiouracil a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés hétérocycliques.

Biologie : Le 4-Thiouracil est utilisé pour le marquage de l'ARN dans les études de biologie moléculaire.

5. Mécanisme d'action

Le mécanisme d'action du 4-Thiouracil implique son incorporation dans les molécules d'ARN, où il peut interférer avec la fonction normale de l'ARN. Cette incorporation peut conduire à la formation d'espèces réactives de l'oxygène lors de l'exposition à la lumière, ce qui peut endommager les composants cellulaires et entraîner la mort cellulaire . Cette propriété est particulièrement utile en thérapie photodynamique pour le traitement du cancer .

Composés similaires :

2-Thiouracil : Similaire au 4-Thiouracil mais avec l'atome de soufre en position 2.

2,4-Dithiouracil : Contient des atomes de soufre aux deux positions 2 et 4.

Propylthiouracil : Utilisé comme antithyroïdien dans le traitement de l'hyperthyroïdie.

Unicité du 4-Thiouracil : Le 4-Thiouracil est unique en raison de son incorporation spécifique dans l'ARN et de sa capacité à générer des espèces réactives de l'oxygène lors de l'exposition à la lumière. Cela le rend particulièrement précieux en thérapie photodynamique et en recherche sur l'ARN .

Comparaison Avec Des Composés Similaires

2-Thiouracil: Similar to 4-Thiouracil but with the sulfur atom at position 2.

2,4-Dithiouracil: Contains sulfur atoms at both positions 2 and 4.

Propylthiouracil: Used as an antithyroid agent in the treatment of hyperthyroidism.

Uniqueness of 4-Thiouracil: 4-Thiouracil is unique due to its specific incorporation into RNA and its ability to generate reactive oxygen species upon light exposure. This makes it particularly valuable in photodynamic therapy and RNA research .

Activité Biologique

4-Thiouracil (4TU) is a sulfur-containing analog of uracil that has garnered attention in various biological and biochemical contexts, particularly in RNA metabolism studies, microbial production, and potential therapeutic applications. This article explores the biological activity of 4-thiouracil, highlighting its mechanisms of action, experimental findings, and implications based on diverse research sources.

4-Thiouracil functions primarily as a nucleobase analog that can be incorporated into RNA during transcription. Its incorporation alters the structure and function of RNA molecules, impacting various cellular processes.

- Incorporation into RNA : 4TU can be metabolized into 4-thio-UMP and subsequently incorporated into RNA by uracil phosphoribosyltransferase (UPRT) in certain organisms, including Toxoplasma gondii and various archaea . This incorporation can be utilized to study RNA dynamics and metabolism.

- Transcriptional Effects : Studies in Saccharomyces cerevisiae demonstrate that 4TU can be used for non-perturbing metabolic labeling of nascent RNAs. By quantifying labeled mRNAs, researchers can assess transcription rates and decay dynamics .

Case Studies

-

Archaeal Studies :

- In experiments with Haloferax volcanii and Sulfolobus acidocaldarius, cells were grown in media containing varying ratios of uracil to 4TU. Results indicated that up to 75% of uracil could be replaced by 4TU without significant growth inhibition. However, concentrations exceeding this threshold led to toxic effects on cell growth .

- Time-dependent incorporation studies revealed that 4TU was detectable in rRNA shortly after exposure, with significant accumulation over time. Pulse-chase experiments showed a decrease in labeled rRNA over time, indicating turnover and degradation processes .

- Yeast Studies :

- Viral Studies :

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of 4-thiouracil:

Propriétés

IUPAC Name |

4-sulfanylidene-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVONXEQGWXGFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207840 | |

| Record name | 4-Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-28-6 | |

| Record name | 4-Thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-thiouracil?

A1: The molecular formula of 4-thiouracil is C4H4N2OS, and its molecular weight is 128.16 g/mol.

Q2: What are the key spectroscopic characteristics of 4-thiouracil?

A2: 4-thiouracil exhibits unique spectroscopic properties:

- UV-Vis Absorption: 4TU strongly absorbs UVA radiation, with a significant redshift compared to uracil. []

- Fluorescence: While uracil exhibits very weak fluorescence, 4TU can be detected by its fluorescence after reacting with singlet oxygen to form uracil-6-sulfonate. []

- Phosphorescence: 4TU demonstrates phosphorescence with a quantum yield influenced by its chemical environment and the presence of substituents. []

- Infrared (IR) Spectroscopy: Distinct IR spectral bands distinguish 4TU from its canonical counterpart, uracil, and its tautomers. [, ]

- NMR Spectroscopy: (1)H and (14)N NMR, particularly in combination with NQR (Nuclear Quadrupole Resonance), provide valuable insights into the electronic environment, tautomeric forms, and hydrogen bonding interactions of 4TU. []

Q3: How does 4-thiouracil interact with biological systems?

A3: 4TU can be incorporated into RNA in place of uracil by living organisms. [, , , ] This incorporation enables researchers to study RNA synthesis, degradation, and interactions with proteins. [, ] For example, 4TU has been used to investigate the structure of U6 snRNA by identifying accessible cytosine residues for sulfhydrolysis to 4-thiouracil. []

Q4: Can you elaborate on the use of 4-thiouracil as a photo-crosslinking agent?

A4: Upon UV irradiation, 4TU efficiently populates a reactive triplet state, which can form covalent bonds with nearby molecules. [] This photo-crosslinking ability has been utilized to study RNA structures, RNA-protein interactions, and develop potential therapeutic agents. [, , , ]

Q5: How does the presence of a deoxyribose moiety, as in 5-bromo-4-thio-2′-deoxyuridine (BrSdU), affect the properties of 4-thiouracil?

A5: Studies investigating dissociative electron attachment to BrSU and BrSdU revealed that the deoxyribose moiety in BrSdU influences the fragmentation pattern observed upon electron capture. [] The presence of the deoxyribose moiety seems to limit the release of bromine anions, possibly due to proton transfer reactions within the transient negative ions. []

Q6: What is the significance of 4-thiouracil's ability to generate singlet oxygen?

A6: Upon UV excitation, the triplet state of 4TU can transfer energy to molecular oxygen, generating reactive singlet oxygen (1O2). [, ] This property is significant for several reasons:

- Photodynamic Therapy: The efficient generation of singlet oxygen makes 4TU and its derivatives promising candidates for photodynamic therapy, a treatment modality using light and photosensitizers to destroy cancerous or diseased cells. [, , ]

- DNA Damage: Singlet oxygen is a reactive oxygen species that can damage DNA. Understanding the mechanisms of singlet oxygen generation by 4TU is crucial for comprehending DNA damage pathways and developing strategies to mitigate photodamage. []

Q7: How does 4-thiouracil compare to 2-thiouracil and 2,4-dithiouracil in terms of photoreactivity?

A7: 4-thiouracil, 2-thiouracil, and 2,4-dithiouracil exhibit distinct photoreactivities due to the position of the sulfur atom(s). [, ] 2,4-dithiouracil demonstrates the highest singlet oxygen yield among these thiobases, making it potentially more effective for photocrosslinking and phototherapeutic applications. []

Q8: How has computational chemistry been employed to study 4-thiouracil?

A8: Computational chemistry methods, including density functional theory (DFT) and ab initio calculations, have been instrumental in understanding various aspects of 4TU:

- Tautomeric Equilibria: DFT calculations have been used to determine the relative stabilities of different tautomeric forms of 4TU in the gas phase and in solution. [, , ] These studies have shown that the oxo-thione form is the most stable tautomer in both gas and aqueous phases. [, ]

- Excited State Properties: High-level ab initio calculations have been used to investigate the vertical singlet and triplet electronic transitions of 4TU, providing insights into its photophysical properties. []

- Hydrogen Bonding and Hydration: DFT studies have examined the hydrogen-bonding patterns and hydration effects on the molecular structure of 4TU, providing insights into its interactions with water molecules. [, ]

- Molecular Docking: Docking calculations have been performed to predict the binding interactions of 4TU and its derivatives with various biological targets, including proteins and DNA/RNA microhelixes, to understand their potential therapeutic applications. []

- Reaction Mechanisms: Theoretical methods have been employed to investigate the mechanisms of photochemical reactions involving 4TU, such as its cross-linking reaction with thymine, providing insights into the photoinduced damage of DNA and RNA. []

Q9: What is the structure-activity relationship (SAR) of 4-thiouracil and its derivatives?

A9: The position of the sulfur atom significantly influences the photophysical and photochemical properties of thiouracils. [, ] Studies have shown that 2,4-dithiouracil exhibits a faster intersystem crossing rate and higher singlet oxygen yield compared to 4-thiouracil, highlighting the impact of sulfur substitution on photoreactivity. [, ]

Q10: What is known about the stability of 4-thiouracil under various conditions?

A10: While specific data on the stability of 4TU under various conditions is limited in the provided research, it's important to note that thionucleobases, in general, can be sensitive to oxidation. [] Formulation strategies may be required to improve the stability of 4TU in solution or during storage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.